5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions with halogens or other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Conversion to corresponding alcohols or amines
Substitution: Introduction of halogen atoms or other functional groups
Scientific Research Applications
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its antimicrobial and antifungal properties
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-ones: A class of compounds with similar core structures but different substituents
Naphthyl derivatives: Compounds containing naphthyl groups with varying functional groups
Furyl derivatives: Molecules with furyl groups attached to different chemical backbones
Uniqueness
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(2-naphthyl)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of thiazolidinone, naphthyl, and furyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H13NO2S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H13NO2S2/c22-19-18(9-3-7-17-8-4-12-23-17)25-20(24)21(19)16-11-10-14-5-1-2-6-15(14)13-16/h1-13H/b7-3+,18-9- |
InChI Key |
UBFXTQJQSPERPG-XZNZVPEWSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)/C(=C/C=C/C4=CC=CO4)/SC3=S |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C(=CC=CC4=CC=CO4)SC3=S |
Origin of Product |
United States |
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